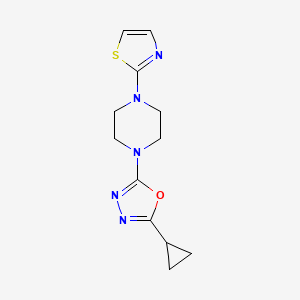
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as AG490, is a synthetic chemical compound that belongs to the family of 1,2,4-triazole derivatives. It was first synthesized in 1994 and has since been extensively studied for its potential applications in scientific research. AG490 is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and immune response.
Scientific Research Applications
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively used as a research tool to investigate the role of JAK/STAT signaling pathway in various biological processes. It has been shown to inhibit the phosphorylation of JAK2 and STAT3, which are key components of the pathway, leading to the suppression of downstream gene expression. N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been used to study the role of JAK/STAT signaling in cancer, inflammation, and immune response. It has also been used to investigate the potential therapeutic applications of targeting the JAK/STAT pathway in various diseases.
Mechanism of Action
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide exerts its inhibitory effect on the JAK/STAT pathway by binding to the ATP-binding site of JAK2, preventing its phosphorylation and subsequent activation. This leads to the inhibition of STAT3 phosphorylation and dimerization, which is necessary for its nuclear translocation and activation of downstream gene expression. N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to induce the degradation of JAK2 protein, further contributing to its inhibitory effect on the pathway.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and context. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent. N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. Additionally, N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to modulate the immune response by inhibiting the differentiation and activation of T cells and dendritic cells.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages as a research tool, including its potency, specificity, and availability. It has been extensively studied and characterized, and its mechanism of action is well understood. However, N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide also has some limitations, including its potential off-target effects, which may complicate the interpretation of experimental results. Additionally, the use of N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide in vivo may be limited by its poor solubility and bioavailability.
Future Directions
For research include the development of more potent and selective JAK/STAT inhibitors, investigation of the role of the pathway in various diseases, and the use of N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide in combination with other therapeutic agents.
Synthesis Methods
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized through a multistep process involving the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent reaction with cyanogen bromide. The final product is obtained after purification through recrystallization and characterization through various spectroscopic techniques.
properties
IUPAC Name |
N-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-8-4-2-7(3-5-8)13-10(15)9-11-6-12-14-9/h2-6H,1H3,(H,13,15)(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPWPOUIVQUYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-[1,2,4]Triazole-3-carboxylic acid (4-methoxy-phenyl)-amide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]piperidin-4-amine](/img/structure/B5689489.png)
![1-(cyclohexylmethyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5689501.png)
![5-(2,6-difluoro-4-methoxyphenyl)-3-[2-(methylthio)ethyl]-1-propyl-1H-1,2,4-triazole](/img/structure/B5689504.png)
![methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate](/img/structure/B5689510.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5689525.png)
![1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5689528.png)
![N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine](/img/structure/B5689534.png)


![N-cyclohexyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5689580.png)
![(4aR*,8aR*)-2-(cyclobutylcarbonyl)-7-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5689591.png)

